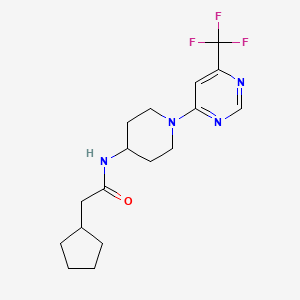

2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-7-5-13(6-8-24)23-16(25)9-12-3-1-2-4-12/h10-13H,1-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXCBHRCWBYOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine and cyclopentyl groups. Common synthetic routes may involve:

Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

Coupling Reactions: The final steps involve coupling the pyrimidine ring with the piperidine and cyclopentyl groups using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Chemical Research: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The piperidine moiety may enhance the compound’s bioavailability and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several patented and experimental molecules, particularly those targeting kinases, phospholipases, or inflammatory pathways. Below is a comparative analysis:

Key Observations

Core Heterocycles: The target compound’s 6-(trifluoromethyl)pyrimidine moiety is a common feature in kinase inhibitors (e.g., JAK inhibitors in ), enhancing binding affinity through hydrophobic interactions . In contrast, Goxalapladib and Rilapladib utilize naphthyridine or quinoline cores for Lp-PLA2 inhibition, emphasizing electron-deficient aromatic systems for enzyme interaction .

Trifluoromethyl biphenyl substituents in Rilapladib and EP 4 374 877 derivatives enhance target selectivity via π-π stacking and hydrophobic pocket binding .

Thieno-pyrimidine acetamides () demonstrate that acetamide linkers are versatile for Trk inhibition, though substituent choice dictates specificity .

Potency and Selectivity: Rilapladib’s sub-nanomolar IC₅₀ highlights the importance of quinoline-thioether motifs for Lp-PLA2 potency . The absence of potency data for the target compound underscores the need for enzymatic assays to validate hypothesized targets.

Critical Analysis of Structural Trends

- Piperidine vs.

- Trifluoromethyl Positioning : The 6-position on pyrimidine (target compound) vs. 4’-position on biphenyl (Rilapladib) reflects divergent strategies for optimizing metabolic stability vs. target affinity .

Biological Activity

2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoromethyl-substituted pyrimidine ring and a piperidine moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that is crucial for biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Piperidine Moiety : Contributes to receptor binding and bioavailability.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H23F3N4O |

| Molecular Weight | 342.36 g/mol |

| CAS Number | 2097929-17-2 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the piperidine structure may improve its pharmacokinetic properties.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways critical for therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research and neuropharmacology.

Case Studies and Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil .

- Neuropharmacological Effects : The compound has been evaluated for its effects on central nervous system (CNS) targets. Preliminary data suggest it may modulate neurotransmitter release, potentially offering therapeutic benefits in conditions such as anxiety or depression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)acetamide | Anticancer, Neuropharmacological |

| 2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyrazin-4-yl)piperidin-4-yl)acetamide | Moderate anticancer activity |

The introduction of the trifluoromethyl group in the pyrimidine ring appears to enhance both binding affinity and selectivity towards target receptors compared to other derivatives lacking this modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.